13-[(3-aminophenoxy)methyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
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Overview
Description
13-[(3-aminophenoxy)methyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[940This compound is a derivative of loratadine, a well-known antihistamine used to treat allergies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-[(3-aminophenoxy)methyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the core structure: This involves the cyclization of precursor molecules under controlled conditions.
Introduction of functional groups: Various functional groups such as amino, chloro, and ethyl groups are introduced through substitution reactions.
Final modifications: The final structure is achieved through specific reactions that ensure the correct placement of all functional groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Large reactors are used to carry out the reactions in batches.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Quality control: The final product undergoes rigorous quality control to ensure it meets the required standards.
Chemical Reactions Analysis
Types of Reactions
13-[(3-aminophenoxy)methyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Various substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
Scientific Research Applications
13-[(3-aminophenoxy)methyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 13-[(3-aminophenoxy)methyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, leading to a cascade of biochemical reactions that result in its observed effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of loratadine, such as:
Desloratadine: A metabolite of loratadine with similar antihistamine properties.
Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate: Another derivative with unique structural properties.
Uniqueness
What sets 13-[(3-aminophenoxy)methyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[940
Properties
Molecular Formula |
C21H20ClN5O2 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
13-[(3-aminophenoxy)methyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C21H20ClN5O2/c1-3-27-19-16(21(28)26(2)17-7-8-18(22)25-20(17)27)9-13(11-24-19)12-29-15-6-4-5-14(23)10-15/h4-11H,3,12,23H2,1-2H3 |
InChI Key |
GGICVMHKERQRRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=N2)Cl)N(C(=O)C3=C1N=CC(=C3)COC4=CC=CC(=C4)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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